6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Description
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a bicyclic heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 2-oxa-5-azabicyclo[2.2.1]heptane moiety and an aldehyde group at the 3-position. This structure combines the rigidity of the bicyclic system with the electrophilic reactivity of the aldehyde group, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-1-2-11(12-4-8)13-5-10-3-9(13)7-15-10/h1-2,4,6,9-10H,3,5,7H2 |
InChI Key |
XMVRIBDEHZEUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Route
A well-documented approach to the bicyclic lactam framework related to 2-oxa-5-azabicyclo[2.2.1]heptane involves a Diels-Alder reaction between cyclopentadiene and suitable cyanide or sulfonyl cyanide derivatives. For example:
- Reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide produces a bicyclic intermediate (3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene).
- Subsequent hydrolysis (acidic or basic) of this intermediate yields the bicyclic lactam 2-azabicyclo[2.2.1]hept-5-en-3-one, which can be further reduced or functionalized to the saturated 2-oxa-5-azabicyclo[2.2.1]heptane structure.
This route is advantageous due to the regio- and stereoselectivity of the Diels-Alder reaction, but it requires careful control of reaction conditions (temperature between -20 to +40 °C, solvents such as dichloromethane) and handling of potentially hazardous reagents like sulfonyl cyanides.
Alternative Preparations and Functionalization
- The bicyclic amine hydrochloride salt, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, can be prepared and isolated as a stable intermediate.
- This bicyclic amine salt has been used in nucleophilic substitution reactions at elevated temperatures (e.g., 130 °C with triethylamine in sealed tubes) to form more complex derivatives.
Functionalization of Pyridine-3-carbaldehyde and Coupling
Pyridine-3-carbaldehyde Substitution
The pyridine ring bearing an aldehyde at the 3-position is a versatile substrate for nucleophilic substitution or condensation reactions. The 6-position substitution with the bicyclic amine is typically achieved by:
- Nucleophilic substitution or reductive amination involving the bicyclic amine and a suitably activated pyridine derivative.
- Direct coupling of the bicyclic amine to 6-halopyridine-3-carbaldehyde derivatives under basic or catalytic conditions.
Representative Synthetic Procedure
A typical synthetic step involves mixing the bicyclic amine hydrochloride salt with a pyridine-3-carbaldehyde derivative in the presence of a base such as triethylamine, heating in a sealed vessel at elevated temperatures (~130 °C) to promote substitution and formation of the target compound.
Summary Table of Key Preparation Steps
| Step | Reactants/Intermediates | Reaction Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | 1,3-cyclopentadiene + methanesulfonyl cyanide | Diels-Alder, -20 to +40 °C, DCM | Bicyclic intermediate | Requires careful handling of reagents |
| 2 | Bicyclic intermediate | Acidic hydrolysis (e.g., acetic acid) | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Hydrolysis without isolation possible |
| 3 | 2-Azabicyclo lactam | Reduction/hydrogenation | Saturated bicyclic amine | Conversion to 2-oxa-5-azabicyclo[2.2.1]heptane |
| 4 | Bicyclic amine hydrochloride + 6-halopyridine-3-carbaldehyde | Heating with triethylamine, sealed tube, 130 °C, 3 h | Target compound (this compound) | Purification by silica gel chromatography |
Research Findings and Analytical Data
- The bicyclic amine intermediate exhibits high reactivity due to ring strain and heteroatom presence, enabling efficient coupling to aromatic aldehydes.
- Yields for the final coupling step are typically moderate to good (~50-70%) depending on purification methods and reaction scale.
- Characterization of the final compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry, showing characteristic signals for the bicyclic protons and the aldehyde proton on the pyridine ring.
Perspectives from Literature
- The bicyclic amine framework is a privileged structure in medicinal chemistry due to its rigid conformation and heteroatom content, which can enhance binding affinity and selectivity in biological targets.
- The aldehyde functionality on the pyridine ring allows further derivatization, making this compound a valuable intermediate for drug development and organic synthesis.
- The synthetic routes emphasize safety and scalability, avoiding hazardous reagents when possible and favoring mild hydrolysis and coupling conditions.
Chemical Reactions Analysis
Types of Reactions
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological processes .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1853115-32-8)
- Key Differences : The bicyclic system is attached to the pyridine ring at the 2-position instead of the 6-position.
- Implications : Positional isomerism alters the electronic distribution of the pyridine ring. The 6-substituted aldehyde in the target compound may exhibit distinct resonance effects, influencing reactivity toward nucleophiles or metal-catalyzed reactions.
- Molecular Weight : 204.23 (identical to the target compound, assuming similar substitution) .
Heteroatom-Substituted Analogs
- 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (CAS 1934562-51-2)
- Key Differences : The oxygen atom in the bicyclic system is replaced with sulfur (2-thia vs. 2-oxa).
- Implications :
- Increased Molecular Weight : 220.29 (vs. 204.23 for the oxa analog) due to sulfur’s higher atomic mass.
- Metabolic Stability : Thia analogs are often more susceptible to oxidative metabolism .
Functional Group Variants
- 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol Key Differences: Replaces the pyridine-3-carbaldehyde group with a propanol chain. Implications:
- Hydrophilicity : The hydroxyl group increases solubility in polar solvents.
Stereochemistry : The (1S,4S) configuration may enhance chiral recognition in biological systems, such as enzyme binding pockets .
6-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(methylsulfonyl)-[4,5'-bipyrimidin]-2'-amine
- Key Differences : Incorporates a bipyrimidin scaffold with a methylsulfonyl group.
- Implications :
- Electron-Withdrawing Effects : The methylsulfonyl group may stabilize negative charges or disrupt π-π stacking interactions.
Bicyclic Core Modifications
- 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-acetyl-, (1S)- (CAS 72485-25-7)
- Key Differences : Features a ketone and acetyl group on the bicyclic core instead of pyridine substitution.
- Implications :
- Reactivity : The ketone group introduces a site for nucleophilic addition or reduction.
- Molecular Weight : 155.15 (smaller than the target compound) .
Comparative Data Table
*Estimated based on structural similarity to .
Research Findings and Implications
- Positional Isomerism : The 6-substituted target compound may exhibit enhanced electrophilicity at the aldehyde group compared to the 2-substituted analog due to resonance effects .
- Thia vs. Oxa Systems : The thia analog’s higher lipophilicity could improve blood-brain barrier penetration but may reduce metabolic stability .
- Stereochemical Influence: (1S,4S) configurations in analogs like the propanol derivative highlight the importance of chirality in biological activity .
Biological Activity
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde is a novel compound characterized by its unique bicyclic structure, which integrates a pyridine ring with an azabicyclo framework. This structural arrangement is believed to contribute significantly to its biological activity and potential therapeutic applications.
Chemical Structure
The compound features a pyridine ring substituted with a carbaldehyde group at the 3-position and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety at the 6-position. This configuration is crucial for its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The presence of the aldehyde functional group allows for nucleophilic addition reactions, which can lead to the formation of biologically active derivatives.
Pharmacological Properties
Research indicates that compounds with similar bicyclic structures exhibit a range of pharmacological activities, including:
- Analgesic effects : Some derivatives have shown promise in pain relief.
- Neuropharmacological applications : Variants of azabicyclo compounds are being investigated for their effects on neurological disorders.
Table 1 summarizes notable properties of related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-Azabicyclo[3.3.0]octane | Structure | Known for analgesic properties |
| 7-Azabicyclo[4.2.0]octane | Structure | Exhibits psychoactive effects |
| 8-Azabicyclo[4.3.0]nonane | Structure | Potential use in neuropharmacology |
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Techniques : Various synthetic approaches have been developed, including methods that utilize transition metal-catalyzed reactions to construct complex heterocycles.
-
Case Studies :
- A study published in Organic & Biomolecular Chemistry explored the interaction of similar azabicyclic compounds with biological systems, demonstrating their potential in drug design and development .
- Another research highlighted the use of derivatives in cancer treatment, showing selective inhibition of tumor cell growth without affecting non-tumorigenic cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in signaling pathways relevant to various diseases, including cancer and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
